molecular formula C12H19N3O5 B607668 Glycyl-hydroxyprolyl-proline CAS No. 22028-82-6

Glycyl-hydroxyprolyl-proline

Cat. No. B607668
CAS RN: 22028-82-6
M. Wt: 285.3
InChI Key: YXTSVRFSLSTUEG-OFQRNFBNSA-N
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Description

Glycyl-hydroxyprolyl-proline is a tripeptide composed of the amino acids glycine, hydroxyproline, and proline . Hydroxyproline, also known as Hyp or (2S,4R)-4-hydroxyproline, is an amino acid that is a major component of the protein collagen .


Synthesis Analysis

Glycine, proline, and hydroxyproline contribute to 57% of total amino acids in collagen . Mammals, birds, and fish can synthesize glycine from threonine, serine, choline, and Hyp; proline from arginine; and Hyp from proline residues in collagen, in a cell- and tissue-specific manner . In animals, most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .


Molecular Structure Analysis

The structural motif of collagen is the triple helix formed by the repeated sequence of -Gly-Xaa-Yaa-. Previous reports showed that H-(Pro-4®Hyp-Gly)10-OH forms a trimeric structure . High-resolution crystal structures of collagen peptides have been determined including several Gly-Pro-Pro and Gly-Pro-4®Hyp peptide structures .


Chemical Reactions Analysis

Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification). The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum .


Physical And Chemical Properties Analysis

Hydroxyproline is a neutral heterocyclic protein amino acid. It is found in collagen and as such it is common in many gelatin products . The molecular weight of Glycyl-hydroxyprolyl-proline is 285.3 .

Scientific Research Applications

1. Collagen Metabolism and Skin Health

Glycyl-L-proline, a derivative of collagen metabolism, has been linked to skin health. A study found that increased levels of Glycyl-L-proline in urine were associated with pressure sores in elderly patients, suggesting a connection between collagen breakdown and skin destruction (Le et al., 2005).

2. Collagenase Activity

Research on collagenase from Clostridium histolyticum showed that it can hydrolyze synthetic peptides derived from glycine, L-proline, and L-hydroxyproline, indicating its potential role in studying collagen degradation and related biological processes (Poroshin et al., 1960).

3. Enzymatic Hydrolysis and Absorption

Studies on the enzymatic hydrolysis of glycyl-L-proline by prolidase in animal tissues suggest a unique specificity of this enzyme, which could be crucial for understanding collagen metabolism and protein recycling (Davis & Smith, 1957).

4. Osteoporosis Treatment

Low molecular weight collagen hydrolysate containing glycyl-prolyl-hydroxyproline has been studied for its absorption and effectiveness in treating osteoporosis in rats, highlighting its potential therapeutic applications (Watanabe-Kamiyama et al., 2010).

5. Chondroprotection

Prolyl-hydroxyproline, a bioactive peptide from collagen hydrolysate, has shown chondroprotective effects in mouse articular cartilage, both in vivo and in vitro. This indicates its potential use in treating cartilage-related pathologies (Nakatani et al., 2009).

Safety And Hazards

Hydroxyproline is not classified as a hazardous substance or mixture . Specific hazards arising from the chemical are not available .

Future Directions

Endogenous synthesis of glycine, proline, and Hyp is inadequate for maximal growth, collagen production, or feed efficiency in pigs, chickens, and fish . Future research efforts should be directed at improving the bioavailability of its amino acids and the balance of amino acids in hydrolyzed feather meal (HFM)-supplemented diets .

properties

IUPAC Name

1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWLAXQBHYLUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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